tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate: is an organic compound with the molecular formula C13H25N3O2 and a molecular weight of 255.36 g/mol .
Mechanism of Action
Target of Action
It is an organic synthetic compound primarily used in the pharmaceutical field . It can serve as a raw material in organic synthesis for preparing other compounds, and it may have potential applications in coordination chemistry and the pharmaceutical field due to its structural characteristics .
Mode of Action
It’s often used as an intermediate in ligand synthesis , suggesting it may interact with its targets to form other compounds.
Biochemical Pathways
As an intermediate in ligand synthesis , it may participate in various biochemical reactions, but the exact pathways and their downstream effects would depend on the specific context of its use.
Result of Action
As an intermediate in ligand synthesis , its effects would likely depend on the specific compounds it helps to form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate typically involves organic synthesis methods. The process generally includes the preparation of intermediate compounds followed by functional group transformations to achieve the target product . Key factors in the synthesis include reaction conditions, choice of catalysts, and ensuring high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using similar organic synthesis techniques. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and adherence to safety regulations .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
- tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate hydrochloride
- This compound
- tert-butyl 4-[(4’-formylphenyl)piperazin-1-yl]benzaldehyde
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(piperazin-1-ylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPUOWMDZXVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823977-00-9 |
Source
|
Record name | tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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